molecular formula C16H11ClN2O3 B5746008 N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]acetamide

N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]acetamide

Cat. No.: B5746008
M. Wt: 314.72 g/mol
InChI Key: PQXAPHCEYWQZNQ-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]acetamide is a chemical compound that belongs to the class of phthalimide derivatives.

Preparation Methods

The synthesis of N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]acetamide typically involves the reaction of phthalic anhydride with appropriate amines. One common method is the reaction of phthalic anhydride with 2-chloroaniline, followed by acetylation to introduce the acetamide group . The reaction conditions often include the use of solvents such as acetic acid and catalysts like sulfuric acid to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Properties

IUPAC Name

N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c1-9(20)18-14-8-10(6-7-13(14)17)19-15(21)11-4-2-3-5-12(11)16(19)22/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXAPHCEYWQZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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